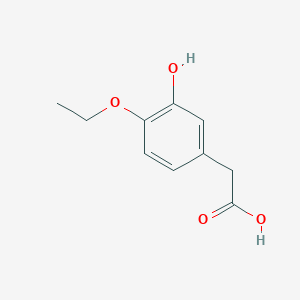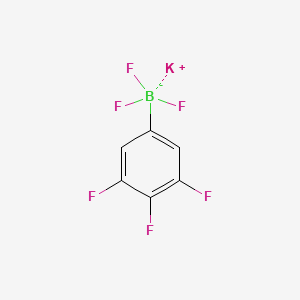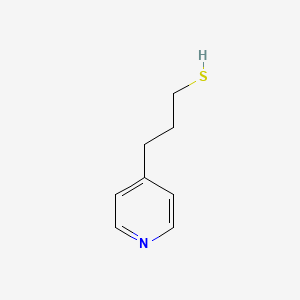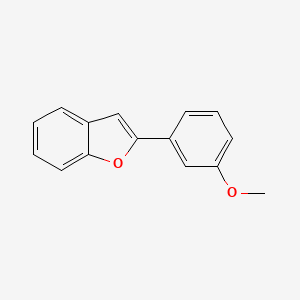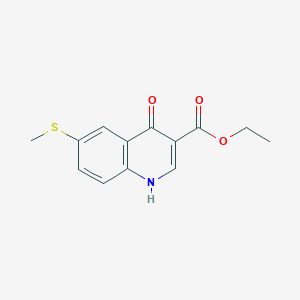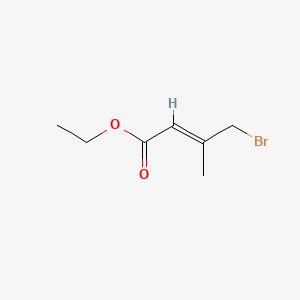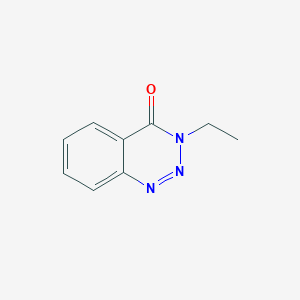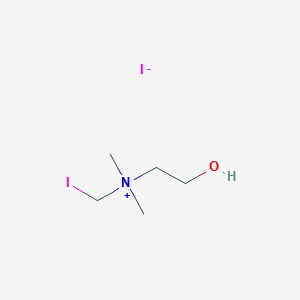
Iodocholine iodide
概要
説明
Iodocholine iodide, also known as 2-hydroxyethyl-(iodomethyl)-dimethylazanium iodide, is a biochemical used for proteomics research . It has a molecular weight of 356.97 and a molecular formula of C5H13I2NO .
Synthesis Analysis
The synthesis of iodinated compounds like Iodocholine iodide is of fundamental importance, especially in the pharmaceutical field . The process often involves complexation with polymeric carriers to increase the solubility of molecular iodine . Electrochemistry offers a green alternative by transforming the iodine source into the active species through the use of electrons .Molecular Structure Analysis
The optical characteristics of solutions of crystalline iodine and iodine compounds like Iodocholine iodide have been studied . The formation of I3- and I5- ions is associated with iodine–polymer complexation .Chemical Reactions Analysis
Iodine, a key component of Iodocholine iodide, plays a crucial role in various chemical reactions . Its behavior in the environment and human metabolism is determined by the type of iodine species participating in the reactions .Physical And Chemical Properties Analysis
The physicochemical properties of iodinated contrast agents can vary based on their chemical structures, iodine contents, and their ionic or non-ionic characteristics . Iodine complexation is a key factor in iodine clock systems .科学的研究の応用
Antiseptic and Microbial Infections Treatment
Iodine, which is a component of Iodocholine iodide, is known for its antiseptic properties and is used to prevent and treat a broad range of infections . It affects all structures of a microbial cell and binds with proteins to cause their denaturation .
Targeted and Prolonged Delivery
The unique capability of iodine to complex with certain polymers opens wide opportunities for targeted and prolonged delivery to target organs . This is particularly useful in the field of drug delivery.
Biocompatible Adhesive Formulations
Iodine-containing biocompatible adhesive controlled-release formulations are designed as part of research into iodine–polymer complexes . These formulations can be used in various medical applications.
Time-Controlled Autonomous Dissipative Self-Assembly
Iodine clocks, which involve the dynamic removal of iodine, can be exploited for time-controlled autonomous dissipative self-assembly . This has potential applications in materials science, particularly in the time-programming of supramolecular assembly and sol–gel transition .
Manufacturing of Disinfection and Wound Care Products
Iodine compounds, including Iodocholine iodide, are used in the health science industry for the manufacturing of disinfection and wound care products .
Prevention of Radioactive Iodine Accumulation
In the event of nuclear disasters, intake of high doses of iodine prevents the accumulation of radioactive iodine in the body . This is a critical application in the field of nuclear medicine.
Safety and Hazards
将来の方向性
Iodine clocks, which involve iodine compounds like Iodocholine iodide, have a promising future. They could be exploited for time-controlled autonomous dissipative self-assembly . The electrochemistry of hypervalent iodine compounds has also seen significant improvements, offering new opportunities .
作用機序
Target of Action
Iodocholine iodide primarily targets the thyroid gland . The thyroid gland naturally takes up iodine from the body, and therapeutic methods using radioisotopes can take advantage of this mechanism for localization of the drug to the site of malignancy . The iodide is concentrated in the thyroid via the sodium/iodide symporter .
Mode of Action
Iodocholine iodide interacts with its targets through a series of steps. Taken orally, it is rapidly absorbed and distributed within the extracellular fluid of the body . The iodide is concentrated in the thyroid via the sodium/iodide symporter, and subsequently oxidized to iodine . The destruction of thyroidal tissue is achieved by the beta emission of sodium iodide I-131 .
Biochemical Pathways
The biochemical pathways affected by iodocholine iodide involve the free radical polymerization of functional polymers . Iodocholine iodide is a non-toxic, metabolizable “green” catalyst that can catalyze this process .
Pharmacokinetics
The pharmacokinetics of iodocholine iodide involve its absorption, distribution, metabolism, and excretion (ADME). Taken orally, iodocholine iodide is rapidly absorbed and distributed within the extracellular fluid of the body . The iodide is concentrated in the thyroid via the sodium/iodide symporter, and subsequently oxidized to iodine . The destruction of thyroidal tissue is achieved by the beta emission of sodium iodide I-131 .
Result of Action
The result of iodocholine iodide’s action is the destruction of thyroidal tissue achieved by the beta emission of sodium iodide I-131 . This can be used for the treatment of hyperthyroidism and thyroid carcinomas that take up iodine .
Action Environment
The action environment of iodocholine iodide involves the aquatic environment and its fate during oxidative water treatment . The cyclic distribution of iodine involves processes such as volatilization from marine (sea/ocean) to the air, inland deposition by sea spray, wet and dry precipitation on land . The release of excess iodine in the form of methyl iodide is dependent on several factors including plant growth stage, soil organic content, and environmental conditions such as temperature, soil salinity, and flooding .
特性
IUPAC Name |
2-hydroxyethyl-(iodomethyl)-dimethylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13INO.HI/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKWCDOGFSRVGS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CI.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13I2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodocholine iodide | |
CAS RN |
28508-22-7 | |
| Record name | Ethanaminium, 2-hydroxy-N-(iodomethyl)-N,N-dimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28508-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodocholine iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-cyano-6-{[2-({[(2,6-dichloro-4-pyridyl)amino]carbonyl}amino)phenyl]thio}-2-(trifluoromethyl)nicotinate](/img/structure/B3041288.png)
![2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3041289.png)
![O1-[(2-chloro-4-pyridyl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3041290.png)
